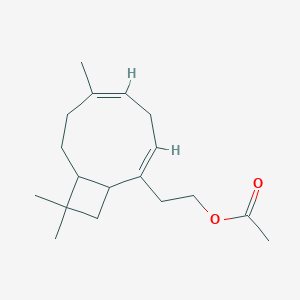
2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by its two fused rings and the presence of an acetate group, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the trimethyl groups: Methylation reactions are employed to introduce the three methyl groups at specific positions on the bicyclic core.
Attachment of the ethyl acetate group: This final step involves esterification, where an ethyl acetate group is attached to the bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can replace the acetate group or other functional groups on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2Z,5E)-6,10,10-Trimethylbicyclo[7.2.0]undeca-2,5-dien-2-yl]ethanol: Similar in structure but with an ethanol group instead of an acetate group.
2,6,10,10-Tetramethylbicyclo[7.2.0]undeca-1,6-diene: Another bicyclic compound with a different arrangement of methyl groups.
2-Methylene-6,10,10-trimethylbicyclo(7.2.0)undec-5-ene: Features a methylene group and a different double-bond configuration.
Uniqueness
What sets 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate apart is its specific combination of functional groups and its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
72987-56-5 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-[(2Z,5Z)-6,10,10-trimethyl-2-bicyclo[7.2.0]undeca-2,5-dienyl]ethyl acetate |
InChI |
InChI=1S/C18H28O2/c1-13-6-5-7-15(10-11-20-14(2)19)16-12-18(3,4)17(16)9-8-13/h6-7,16-17H,5,8-12H2,1-4H3/b13-6-,15-7- |
Clave InChI |
WXTWOJBDAKYXLP-GWMOXCNNSA-N |
SMILES isomérico |
C/C/1=C/C/C=C(\C2CC(C2CC1)(C)C)/CCOC(=O)C |
SMILES canónico |
CC1=CCC=C(C2CC(C2CC1)(C)C)CCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


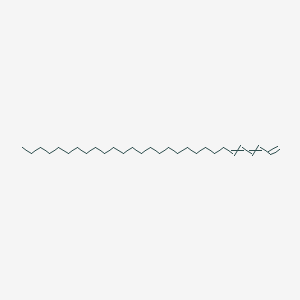
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
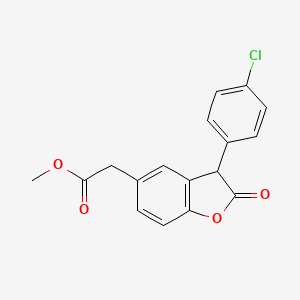
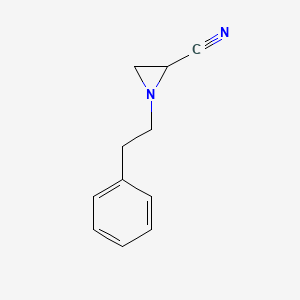
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
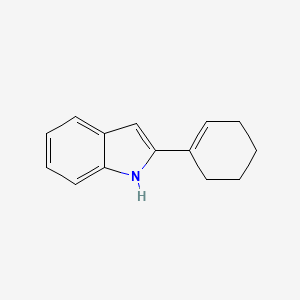
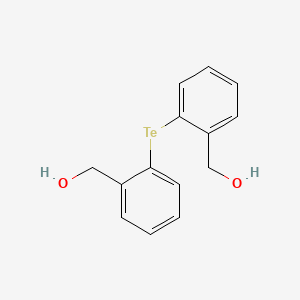
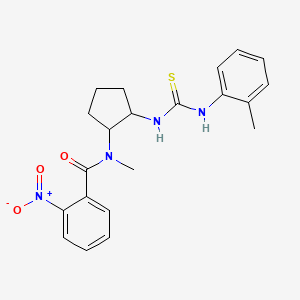
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
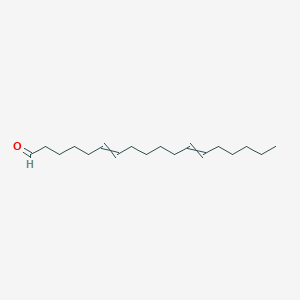
![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
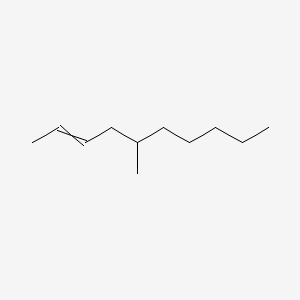
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
